![molecular formula C10H19NO2 B2452581 3-[(Oxan-4-yl)methyl]morpholine CAS No. 1889614-34-9](/img/structure/B2452581.png)
3-[(Oxan-4-yl)methyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Oxan-4-yl)methyl]morpholine is a chemical compound with the molecular formula C10H19NO2 . It has a molecular weight of 185.27 .
Synthesis Analysis
The synthesis of morpholines, including 3-[(Oxan-4-yl)methyl]morpholine, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A common method for the preparation of morpholines involves the use of 1,2-amino alcohols and their derivatives . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been developed for the synthesis of substituted morpholines .Molecular Structure Analysis
The InChI code for 3-[(Oxan-4-yl)methyl]morpholine is 1S/C10H19NO2/c1-4-12-5-2-9(1)7-10-8-13-6-3-11-10/h9-11H,1-8H2 .Chemical Reactions Analysis
The synthesis of morpholines from 1,2-amino alcohols and related compounds has been described in recent advances . This includes the synthesis of 3-[(Oxan-4-yl)methyl]morpholine .Applications De Recherche Scientifique
Inhibitory Activity and Anti-inflammatory Agents
- A study by Šmelcerović et al. (2013) explored two cyclodidepsipeptides, including a derivative of morpholine, for their inhibitory activity against xanthine oxidase and anti-inflammatory response. These compounds showed significant inhibition of xanthine oxidase and suppressed nuclear factor κB activation, suggesting potential use in treating gout and other conditions related to excessive uric acid production or inflammation (Šmelcerović et al., 2013).
Synthesis of Antimicrobials
- Kumar et al. (2007) reported on the synthesis of a morpholine derivative useful for creating potent antimicrobials, including arecoline derivatives, phendimetrazine, and polygonapholine. This synthesis involved a nine-step process with an overall yield of 36% (Kumar et al., 2007).
Kinase Inhibition
- Hobbs et al. (2019) discussed the discovery of a non-nitrogen containing morpholine isostere, which was applied in potent inhibitors of the PI3K-AKT-mTOR pathway. This study highlighted the morpholine derivative's ability to mimic key conformational aspects necessary for kinase inhibition (Hobbs et al., 2019).
Antifungal Drug Research
- Bushuieva et al. (2022) investigated the mutagenic effects and predicted carcinogenicity of a morpholine derivative in creating new antifungal drugs. This research indicated the compound's effectiveness against certain fungal pathologies and lack of mutagenic effects at used doses (Bushuieva et al., 2022).
QSAR Analysis for Antioxidants
- Drapak et al. (2019) conducted a QSAR-analysis of morpholine derivatives to predict their antioxidant activities. This analysis served as a theoretical basis for the design of new potential antioxidants (Drapak et al., 2019).
Human Neurokinin-1 Receptor Antagonism
- Hale et al. (1998) worked on structural modifications of morpholine derivatives to develop potent human neurokinin-1 receptor antagonists. This research contributed to understanding potential treatments for disorders related to Substance P (Hale et al., 1998).
Safety And Hazards
The safety information for 3-[(Oxan-4-yl)methyl]morpholine includes several hazard statements: H315, H318, H335 . These indicate that the compound causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
3-(oxan-4-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-4-12-5-2-9(1)7-10-8-13-6-3-11-10/h9-11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMNMLHPVNQMRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC2COCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Oxan-4-yl)methyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile](/img/structure/B2452499.png)
![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2452501.png)
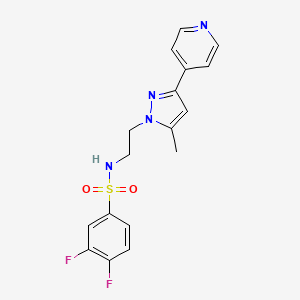
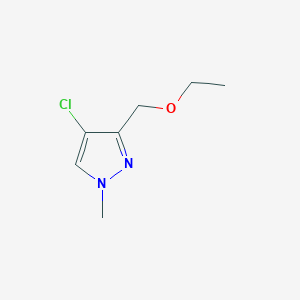
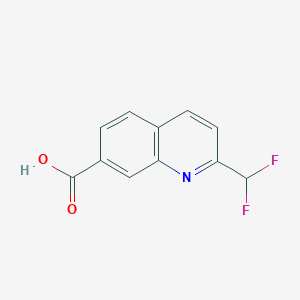
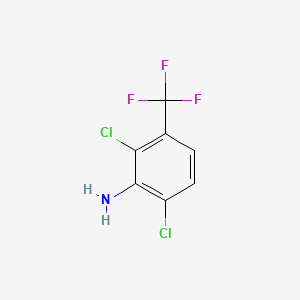
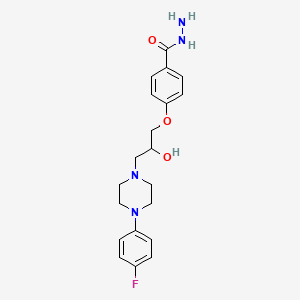
![(E)-3-(4-(methylthio)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2452510.png)
![2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B2452514.png)
![3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2452515.png)
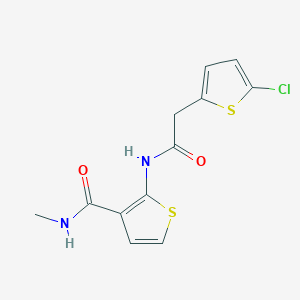
![3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B2452518.png)
![2-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2452519.png)
![5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2452520.png)